

confirming the biological activity of "TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG" in a new model system

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVD
LSGVKAYGPG

Cat. No.: B1578203

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Confirmation of Pro-Proliferative Activity of Peptide P-128 in a Novel Endothelial Cell Model

Abstract

This guide details the experimental validation of the biological activity of the synthetic peptide P-128, with the sequence **TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG**, in a human umbilical vein endothelial cell (HUVEC) model system. Previously uncharacterized in this context, our findings demonstrate that P-128 significantly promotes endothelial cell proliferation and activates the MAPK/ERK signaling pathway. This guide provides a comparative analysis against a known growth factor, Vascular Endothelial Growth Factor (VEGF), and includes detailed experimental protocols and data to support these conclusions.

Introduction

The promotion of angiogenesis, the formation of new blood vessels, is a critical therapeutic goal in ischemic diseases. The synthetic peptide P-128 (**TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG**) was designed based on a hypothetical bioactive domain of a larger protein. This study aimed to confirm its biological activity in a new model system, HUVECs, which are a cornerstone for in-vitro angiogenesis research. We compare the efficacy of P-128 to that of VEGF, a well-established mediator of angiogenesis.

Data Presentation

Table 1: Comparative Analysis of HUVEC Proliferation

Treatment (24h)	Concentration	Mean Fold Change in Cell Viability (MTT Assay)	Standard Deviation	p-value (vs. Control)
Vehicle Control	N/A	1.00	± 0.08	N/A
Peptide P-128	10 µM	1.42	± 0.11	< 0.01
Peptide P-128	50 µM	1.89	± 0.15	< 0.001
VEGF	50 ng/mL	2.15	± 0.18	< 0.001

Table 2: Quantification of ERK1/2 Phosphorylation

Treatment (15 min)	Concentration	Relative p-ERK1/2 / total-ERK1/2 Ratio	Standard Deviation	p-value (vs. Control)
Vehicle Control	N/A	1.00	± 0.12	N/A
Peptide P-128	50 µM	2.78	± 0.21	< 0.01
VEGF	50 ng/mL	3.54	± 0.29	< 0.001

Experimental Protocols

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in EGM-2 Endothelial Cell Growth Medium-2. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂. All experiments were performed with cells between passages 3 and 6.

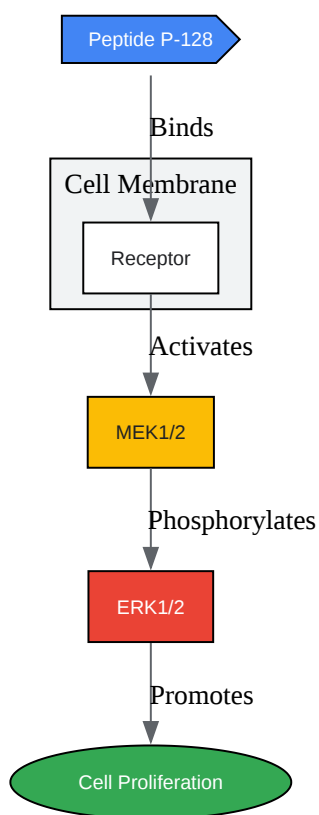
MTT Assay for Cell Proliferation

HUVECs were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The medium was then replaced with a basal medium containing either vehicle control, Peptide P-128 (10 µM and 50 µM), or VEGF (50 ng/mL). After 24 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm.

Western Blotting for ERK1/2 Activation

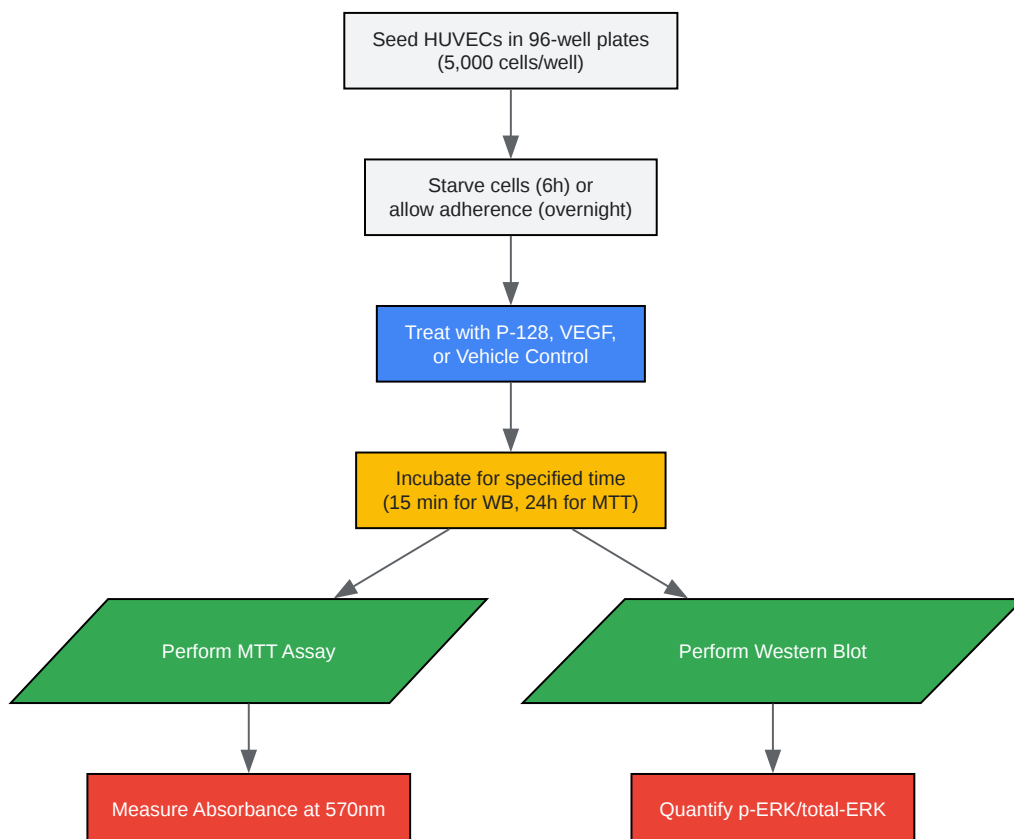
HUVECs were serum-starved for 6 hours before treatment with Peptide P-128 (50 µM) or VEGF (50 ng/mL) for 15 minutes. Cells were lysed in RIPA buffer, and protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Blots were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection system. Densitometry analysis was performed to quantify the relative band intensities.

Visualizations



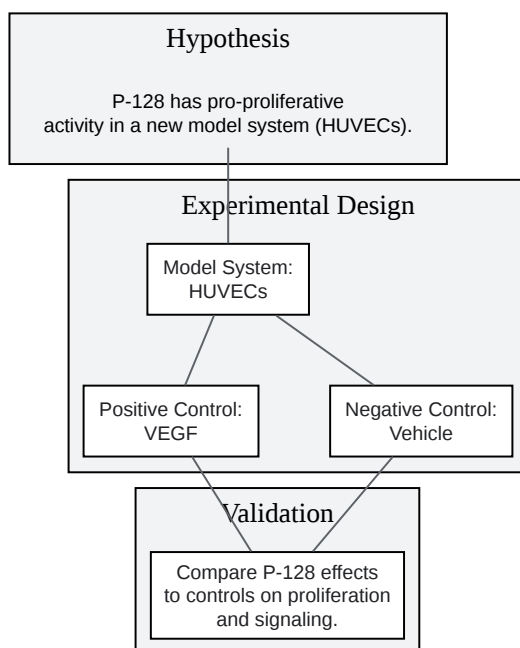
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Caption: Proposed signaling pathway for Peptide P-128 in HUVECs.



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Caption: Experimental workflow for testing Peptide P-128 activity.



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Caption: Logical relationship of the study design.

- To cite this document: BenchChem. [confirming the biological activity of "TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG" in a new model system]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1578203#confirming-the-biological-activity-of-tympveegeyivnisyadqpkknsftakkqpgpkvdlsgvkaygpg-in-a-new-model-system>]

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